1-[(3-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
Description
Properties
IUPAC Name |
2-[1-[(3-methylphenyl)methyl]indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-14(2)20-22-23-21(25-20)19-12-17-9-4-5-10-18(17)24(19)13-16-8-6-7-15(3)11-16/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVYXRKLPSZRPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole typically involves multiple steps. One common synthetic route includes the reaction of 3-methylbenzyl chloride with indole in the presence of a base to form the intermediate 1-(3-methylphenyl)methyl-1H-indole. This intermediate is then reacted with 5-(propan-2-yl)-1,3,4-oxadiazole-2-thiol under appropriate conditions to yield the final product .
Chemical Reactions Analysis
1-[(3-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-[(3-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, leading to a range of biological effects. The compound’s activity is often mediated through pathways involving oxidative stress, apoptosis, and inhibition of specific enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of indole-oxadiazole hybrids, which have been extensively studied for diverse biological activities. Below is a detailed comparison with analogous derivatives:
Structural Analogues with Modified Oxadiazole Substituents
Key Structural and Functional Differences
- Sulfanyl derivatives (e.g., 6g, 6p) exhibit stronger enzyme inhibition, suggesting that electron-withdrawing groups or hydrogen-bonding motifs (e.g., Cl in 6p) improve interactions with enzymatic active sites . Piperidinyl-methoxypropyl substitution in usmarapride confers receptor-binding specificity (5-HT₄ agonism), highlighting the role of bulky substituents in target selectivity .
Core Heterocycle Variations :
- Replacement of indole with indazole (usmarapride) alters aromatic stacking interactions and hydrogen-bonding capacity, critical for receptor affinity .
- The absence of a thiol group in the target compound differentiates it from derivatives like 6g or 6p, which rely on sulfanyl groups for enzyme inhibition .
Biological Activity
The compound 1-[(3-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole is a member of the indole family and incorporates the oxadiazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure consists of an indole core substituted with a 3-methylphenyl group and a 5-(propan-2-yl)-1,3,4-oxadiazol-2-yl group. The presence of these functional groups is significant for its biological activity.
Biological Activity Overview
The biological activities of compounds containing the oxadiazole moiety have been extensively studied. They exhibit a variety of pharmacological effects including:
- Anticancer Activity : Oxadiazoles have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting specific enzymes involved in tumor growth .
- Antimicrobial Properties : Several studies indicate that oxadiazole derivatives possess antimicrobial activity against a range of pathogens .
- Anti-inflammatory Effects : Compounds similar to the one have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression such as thymidylate synthase and HDAC (Histone Deacetylases) .
- Interaction with Nucleic Acids : The oxadiazole unit can interact with DNA and RNA, potentially disrupting replication and transcription processes in cancer cells .
- Modulation of Signaling Pathways : It may affect various signaling pathways that regulate cell growth and survival.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of oxadiazole derivatives in various biological contexts:
Anticancer Studies
A study investigating the cytotoxic effects of several oxadiazole derivatives found that modifications to the oxadiazole ring could significantly enhance anticancer activity against different cell lines. For instance, structural modifications led to increased potency against breast cancer cells .
Antimicrobial Activity
Research evaluating the antimicrobial properties of related compounds demonstrated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .
Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of oxadiazoles showed that these compounds could reduce pro-inflammatory cytokine levels in vitro, indicating their utility in inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal catalytic conditions for synthesizing the 1,3,4-oxadiazole moiety in this compound?
- Methodological Answer : The 1,3,4-oxadiazole ring can be synthesized via cyclization of a diacylhydrazide precursor. Iodine (10 mol%) in acetonitrile at 40°C for 5 hours achieves yields up to 98% for analogous indole derivatives . For thiol-oxadiazole formation, refluxing with carbon disulfide (CS₂) and potassium hydroxide (KOH) under controlled pH (5–6) is effective, though substitution may be required to introduce the isopropyl group .
- Key Data :
| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| I₂ (10 mol%) | MeCN | 40 | 5 | 98 |
Q. Which spectroscopic techniques are critical for confirming the indole core and substituent positions?
- Methodological Answer :
- ¹H NMR : The indole NH proton appears as a singlet near δ 11.7 ppm, while aromatic protons in the 3-methylbenzyl group resonate between δ 6.1–7.8 ppm. The isopropyl group on the oxadiazole shows a septet (~δ 3.1 ppm) and doublets (δ 1.2–1.3 ppm) .
- FTIR : Stretching vibrations for C=N (1625 cm⁻¹) and C-O (1242 cm⁻¹) confirm oxadiazole formation. The indole N-H stretch appears near 3418 cm⁻¹ .
Q. How can reaction impurities (e.g., uncyclized intermediates) be minimized during synthesis?
- Methodological Answer : Use rigorous TLC monitoring (silica gel, ethyl acetate/hexane eluent) to track cyclization progress. Recrystallization from DMF/acetic acid (2:1) effectively purifies the product by removing unreacted hydrazides or acylated intermediates .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound with biological targets (e.g., kinases)?
- Methodological Answer : Molecular docking (AutoDock Vina) combined with molecular dynamics simulations (GROMACS) can model interactions. For example, the oxadiazole ring may form hydrogen bonds with ATP-binding pockets, while the indole moiety engages in π-π stacking with aromatic residues . Validate predictions with in vitro kinase inhibition assays.
Q. How can structural modifications enhance antimicrobial potency while maintaining low cytotoxicity?
- Methodological Answer :
- Oxadiazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the oxadiazole 5-position to improve membrane penetration .
- Indole Substitutions : Replace the 3-methylbenzyl group with halogenated aryl rings (e.g., 4-fluorophenyl) to enhance hydrophobic interactions with microbial enzymes .
Q. What role does the isopropyl group on the oxadiazole play in physicochemical properties?
- Methodological Answer : The isopropyl group increases lipophilicity (logP > 3.5), enhancing blood-brain barrier permeability (calculated via SwissADME). However, steric bulk may reduce solubility; counterbalance with polar substituents (e.g., -OH) on the indole ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
